N-methoxy-N-methyl-3-(thiophen-2-yl)acrylamide
Description
(2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide is an organic compound characterized by the presence of a thienyl group attached to an acrylamide moiety
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(E)-N-methoxy-N-methyl-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C9H11NO2S/c1-10(12-2)9(11)6-5-8-4-3-7-13-8/h3-7H,1-2H3/b6-5+ |
InChI Key |
OJTXVQOTIHLBLK-AATRIKPKSA-N |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=CS1)OC |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CS1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide typically involves the reaction of 2-thiophenecarboxaldehyde with N-methoxy-N-methylamine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired acrylamide compound.
Industrial Production Methods
Industrial production of (2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the methoxy or methyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its thienyl group provides a handle for bioconjugation, enabling the attachment of various biomolecules.
Medicine
In medicine, (2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thienyl group can engage in π-π interactions with aromatic residues, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-Isopropyl-3-(5-methyl-2-thienyl)-N-[(3-methyl-2-thienyl)methyl]acrylamide .
- N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide .
Uniqueness
(2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide is unique due to its specific combination of functional groups. The presence of both methoxy and methyl groups on the acrylamide moiety, along with the thienyl group, provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
